molecular formula C17H20N4O B5302528 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide

3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide

Cat. No. B5302528
M. Wt: 296.37 g/mol
InChI Key: MHJIYBFXJPDYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting CK2 activity, 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide can affect cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has been found to affect the circadian clock, which regulates various physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.

Advantages and Limitations for Lab Experiments

3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide is also stable and can be easily synthesized and purified. However, 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has some limitations for lab experiments. It has been found to have off-target effects on other enzymes, which can complicate data interpretation. In addition, 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide in scientific research. One direction is to study the role of CK2 in the regulation of the immune system. CK2 has been found to play a role in the development and function of immune cells, and 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide could be used to study this process. Another direction is to investigate the potential therapeutic applications of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide in cancer treatment. 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer therapies. Finally, 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide could be used to study the role of CK2 in the regulation of other physiological processes, such as metabolism and aging.

Synthesis Methods

The synthesis of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide involves the reaction of 4-methyl-2-pyrimidinylamine with 3-pyrrolidinylmethanol followed by the addition of benzoyl chloride. This results in the formation of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide, which can be purified through recrystallization.

Scientific Research Applications

3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has been used in a variety of scientific research applications. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation, differentiation, and apoptosis. 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has also been used to study the role of CK2 in the regulation of the circadian clock, as well as in the development of cancer.

properties

IUPAC Name

3-[[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-5-7-19-17(20-12)21-8-6-14(11-21)9-13-3-2-4-15(10-13)16(18)22/h2-5,7,10,14H,6,8-9,11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIYBFXJPDYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-yl]methyl]benzamide

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